molecular formula C11H13Cl B3315141 2-Chloro-3-(2,6-dimethylphenyl)-1-propene CAS No. 951891-93-3

2-Chloro-3-(2,6-dimethylphenyl)-1-propene

Cat. No.: B3315141
CAS No.: 951891-93-3
M. Wt: 180.67 g/mol
InChI Key: WNWXWCXUPHJPHH-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2,6-dimethylphenyl)-1-propene” is a chemical compound. It is also known by other names such as m-Xylene, 2-chloro-; 1-Chloro-2,6-dimethylbenzene; 2-Chloro-m-xylene; 2,6-Dimethylchlorobenzene; 2,6-Dimethylphenyl chloride; 2-Chloro-1,3-dimethylbenzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Additionally, a series of 27 compounds were synthesized by both the cyclo-condensation of 2-chloro-3-methyl quinoxaline with azide and reaction of 4-styryl tetrazolo[1,5-a]quinoxaline with aromatic aldehydes .

Scientific Research Applications

Synthesis of Unsaturated Organoselenium Compounds

A study by Levanova et al. (2013) demonstrated the synthesis of unsaturated organoselenium compounds through the reaction of organic diselenides with 2,3-dichloro-1-propene. This process yielded 2-chloro-3-methylselanyl-1-propene with 90% efficiency, highlighting a method for synthesizing compounds with potential applications in organic synthesis and material science (Levanova et al., 2013).

Heterogeneous Complexes of Nickel MCM-41 with β-diimine Ligands

Rossetto et al. (2015) explored the application of β-diimine ligands in conjunction with nickel MCM-41 for ethylene and propylene oligomerization. This study provides insights into the use of these complexes in catalysis, potentially offering a new approach to polymer production (Rossetto et al., 2015).

Synthesis of Poly(1‐hexene)s End‐functionalized with Phenols

Yanjarappa and Sivaram (2005) investigated the electrophilic alkylations of phenol/2,6-dimethylphenol with vinylidene-terminated poly(1-hexene)s. This research contributes to the field of polymer chemistry by offering a method for the end-functionalization of polymers, which could enhance their properties and applications (Yanjarappa & Sivaram, 2005).

2,5-Dimethylphenacyl Esters as Photoremovable Protecting Group

The work by Zabadal et al. (2001) presented the 2,5-dimethylphenacyl (DMP) esters as a novel photoremovable protecting group for carboxylic acids. Their findings suggest potential applications in organic synthesis and biochemistry for the controlled release of active acids (Zabadal et al., 2001).

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWXWCXUPHJPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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